molecular formula C9H10ClFN2O B2808702 1-(2-Chloroethyl)-3-(3-fluorophenyl)urea CAS No. 146257-15-0

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea

Cat. No.: B2808702
CAS No.: 146257-15-0
M. Wt: 216.64
InChI Key: OMTBVYGKVUTWNV-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea is an organic compound that features both chloroethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3-fluorophenyl)urea typically involves the reaction of 2-chloroethylamine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the isocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted urea derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially with altered functional groups.

    Hydrolysis: Hydrolysis yields amines and carbon dioxide.

Scientific Research Applications

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    1-(2-Bromoethyl)-3-(3-fluorophenyl)urea: The bromine atom can alter the compound’s reactivity compared to the chlorine atom.

    1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: The position of the fluorine atom on the phenyl ring can influence the compound’s chemical and biological properties.

Uniqueness

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the chloroethyl and fluorophenyl groups, which can significantly impact its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c10-4-5-12-9(14)13-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTBVYGKVUTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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